molecular formula C24H26N2O5S B2584540 2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1189938-60-0

2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B2584540
CAS RN: 1189938-60-0
M. Wt: 454.54
InChI Key: GGLIVSWDECCEMY-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as DMOT or DMOTB-Ac and is known for its ability to selectively inhibit the activity of certain enzymes in the body.

Scientific Research Applications

Crystal Structure and Molecular Composition

  • The molecule of N‐(4,6‐Diméthylpyrid‐2‐yl)‐2‐(3‐nitrophényl)acétamide, a compound related to the one , is composed of an N-(4,6-dimethylpyrid-2-yl)acetamide group and a 3-methylnitrobenzene group. This structure exhibits an intramolecular hydrogen bond forming a pseudo ring, contributing to its planarity, and is significant for understanding the molecular composition and properties of related compounds (Rodier, Robert, Robert-Piessard, & Baut, 1993).

Synthesis and Biological Activity

  • The synthesis and crystal structure of a related compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, was characterized by various methods like H-1-NMR, C-13-NMR, and X-ray diffraction. This study is essential in understanding the biological activities of similar compounds, which were found to have moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).

Chemical Synthesis and Pharmaceutical Applications

  • Research on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, which are related to the target compound, revealed their potential in the synthesis of various pharmaceutical products. These compounds, acting as equivalents of N-acetamide nucleophiles, have implications in the creation of substituted products and N-alkylacetamides, highlighting their versatility in synthetic studies of natural and pharmaceutical products (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

properties

IUPAC Name

2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-16-8-10-21(11-9-16)32(29,30)23-17(2)12-18(3)26(24(23)28)15-22(27)25-14-19-6-5-7-20(13-19)31-4/h5-13H,14-15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLIVSWDECCEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NCC3=CC(=CC=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

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